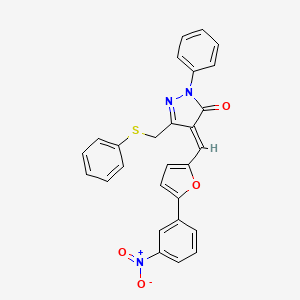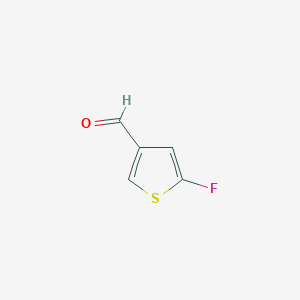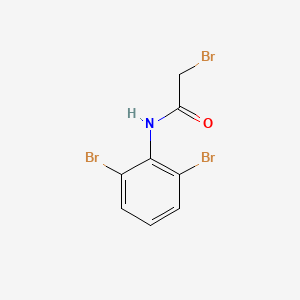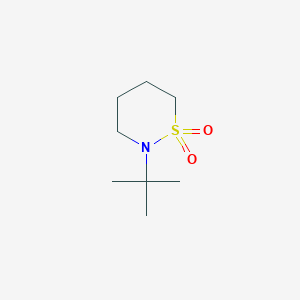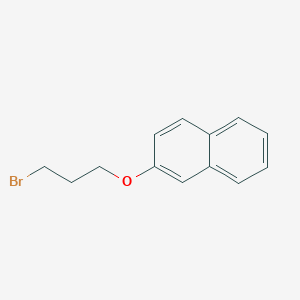
2-(3-溴丙氧基)萘
描述
“2-(3-Bromopropoxy)naphthalene” is a chemical compound with the molecular formula C13H13BrO . Its average mass is 265.146 Da and its monoisotopic mass is 264.014984 Da . It is also known by its IUPAC name "Naphthalene, 2-(3-bromopropoxy)-" .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromopropoxy)naphthalene” consists of a naphthalene ring with a bromopropoxy group attached at the 2-position . The bromopropoxy group consists of a three-carbon chain with a bromine atom attached at one end and an oxygen atom at the other, which is connected to the naphthalene ring .Physical And Chemical Properties Analysis
“2-(3-Bromopropoxy)naphthalene” has a melting point of 53-57 degrees Celsius .科学研究应用
环境和健康影响研究
一项批判性评论强调了萘被归类为可能的人类致癌物及其普遍存在,强调需要进一步调查其来源、排放和暴露,特别是在室内外空气中 (Jia & Batterman, 2010)。这强调了萘及其衍生物对环境和健康的影响,表明在环境健康和安全方面有潜在的研究应用。
化学工艺和合成研究
对萘衍生物合成的研究,例如对 1,3-二羟基萘合成的综述,提供了对各种化学过程的见解,包括光催化氧化和环化方法 (Zhang You-lan, 2005)。这表明萘衍生物在化学合成研究中的作用,特别是在开发环保工艺方面。
生物降解和环境修复
关于萘降解的研究突出了特定细菌菌株(如 Pseudomonas putida ND6)在分解萘和其他多环芳烃方面的能力,这些物质由于其毒性和在环境中的持久性而引起重大关注 (Song 等人,2018 年)。这条研究途径对于环境修复和开发污染管理的生物技术方法至关重要。
材料科学与工程
使用萘升华进行传质测量方面的研究提供了对萘及其衍生物在工程和材料科学研究中的实用性的见解,特别是在理解复杂流动、几何形状和传输速率方面 (Goldstein & Cho, 1995)。这些发现适用于设计和优化具有增强性能特征的工业过程和材料。
安全和危害
The safety data sheet for “2-(3-Bromopropoxy)naphthalene” suggests that it should be handled with care. It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
属性
IUPAC Name |
2-(3-bromopropoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHRIBRQYLSFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)naphthalene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)
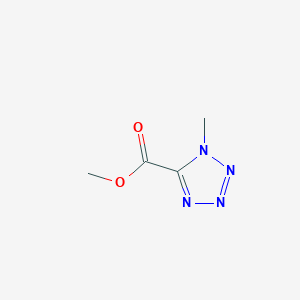

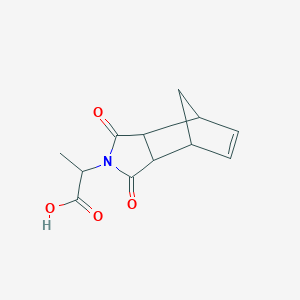
![[(2S,3S,5S)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B3259734.png)
![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)
